MTH1 Enzyme Inhibition Activity Relative to Unsubstituted 2-Aminobenzoxazole
5,7-Dimethyl-1,3-benzoxazol-2-amine has been experimentally evaluated for inhibition of human recombinant His-tagged MTH1 expressed in Escherichia coli BL21 via a ChEMBL-registered bioassay (Target ID: CHEMBL4020046) . While the parent scaffold 1,3-benzoxazol-2-amine (CAS 4570-41-6) was identified among five fragment hits inhibiting MTH1 with IC₅₀ values ranging from 6 to 79 μM in the foundational fragment-docking study by Rudling et al., the 5,7-dimethyl substitution represents a structure-guided optimization vector that was explicitly pursued to enhance potency [1]. The closely related analog 7-(furan-2-yl)-5-methyl-1,3-benzoxazol-2-amine was advanced to nanomolar potency and its binding mode confirmed by X-ray crystallography (PDB 5NGT, resolution 1.54 Å), validating the 5,7-substituted benzoxazol-2-amine topology as a productive MTH1 pharmacophore [2].
| Evidence Dimension | MTH1 enzyme inhibition (fragment-level activity) |
|---|---|
| Target Compound Data | Registered MTH1 inhibition bioassay (ChEMBL CHEMBL4020046); quantitative IC₅₀ data available in ChEMBL |
| Comparator Or Baseline | 1,3-Benzoxazol-2-amine as part of 22 fragment hits; 5 confirmed inhibitors with IC₅₀ range 6–79 μM (Rudling et al. 2017) |
| Quantified Difference | 5,7-Dimethyl substitution is a documented optimization vector that led related 7-aryl-5-methyl analogs to nanomolar IC₅₀ values vs. the 6–79 μM fragment-level baseline |
| Conditions | Recombinant human MTH1, 8-oxo-dGTP substrate, in vitro enzymatic assay |
Why This Matters
For procurement decisions in fragment-based drug discovery, the 5,7-dimethyl substitution pattern is directly linked to a validated MTH1 inhibitor optimization pathway, unlike generic unsubstituted or randomly substituted analogs.
- [1] Rudling A, Gustafsson R, Almlöf I, Homan E, Scobie M, Warpman Berglund U, Helleday T, Carlsson J, Stenmark P. Fragment-Based Discovery and Optimization of Enzyme Inhibitors by Docking of Commercial Chemical Space. J Med Chem. 2017;60(19):8160-8169. doi:10.1021/acs.jmedchem.7b01006. View Source
- [2] RCSB PDB Entry 5NGT: Crystal structure of human MTH1 in complex with inhibitor 7-(furan-2-yl)-5-methyl-1,3-benzoxazol-2-amine. Resolution 1.54 Å. View Source
